3-(4-tert-Butylphenyl)-3-pentanol
Overview
Description
3-(4-tert-Butylphenyl)-3-pentanol is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biofuel Production : Pentanol isomers, including compounds similar to 3-(4-tert-Butylphenyl)-3-pentanol, are being researched for potential applications as biofuels. Microbial fermentations have been used to produce these isomers, and metabolic engineering has shown promise in increasing production efficiency, although current levels are not yet suitable for industrial application (Cann & Liao, 2009).
Agricultural and Plant Science : 3-Pentanol, a related compound, has been shown to trigger plant immunity against bacterial pathogens, such as Pseudomonas syringae pv. tomato. This compound, part of insect sex pheromones, activates immune responses in plants through salicylic acid and jasmonic acid-dependent signaling pathways (Song, Choi, & Ryu, 2015).
Drug Discovery and Chemistry : Research into three-dimensional, small-ring scaffolds like bicyclo[1.1.1]pentane (BCP), which is structurally similar to 3-(4-tert-Butylphenyl)-3-pentanol, highlights their importance in drug discovery. BCP is considered a valuable bioisostere for phenyl rings or tert-butyl groups, offering benefits like good passive permeability, high aqueous solubility, and improved metabolic stability. However, challenges remain in developing methods to functionalize BCP (Kanazawa, Maeda, & Uchiyama, 2017).
Polymer Science : The compound has applications in the synthesis of polymers. For instance, research into poly(3-hydroxybutyrate-co-3-hydroxyvalerate-co-4-hydroxybutyrate) terpolymers has used 1-pentanol as a carbon source, indicating the potential utility of related compounds in polymer biosynthesis (Azira et al., 2011).
Photopolymerization and 3D Printing : The compound's derivatives have been used in the development of photoinitiating systems for photopolymerization, a process essential in 3D printing. These systems, involving derivatives like bis(4-tert-butylphenyl), have demonstrated effective photopolymerization of various compounds under specific conditions (Chen et al., 2021).
Catalysis : Oxo-rhenium complexes have been used in the deoxygenation of carbonyl compounds, with 3-pentanol serving as a reducing agent. This indicates potential catalytic applications of related compounds in green chemistry (Bernardo & Fernandes, 2016).
properties
IUPAC Name |
3-(4-tert-butylphenyl)pentan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-6-15(16,7-2)13-10-8-12(9-11-13)14(3,4)5/h8-11,16H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNDFWAURJFRFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)C(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-Butylphenyl)-3-pentanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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